3-Aminobenzyl alcohol

Description

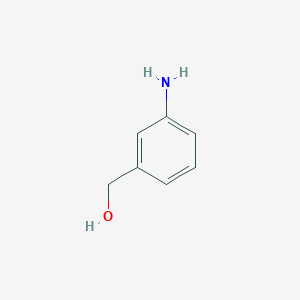

Structure

3D Structure

Properties

IUPAC Name |

(3-aminophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZQOQNSUZLSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172076 | |

| Record name | Benzenemethanol, 3-amino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1877-77-6 | |

| Record name | 3-Aminobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1877-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Aminobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001877776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 3-amino- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-AMINOBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN96ABQ0SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminobenzyl Alcohol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-aminobenzyl alcohol, a versatile organic compound with significant applications in medicinal chemistry and materials science. This document details its chemical structure, physicochemical properties, spectral data, and its role as a key intermediate in the synthesis of bioactive molecules, including inhibitors of critical cellular signaling pathways.

Chemical Structure and Identification

This compound, also known as (3-aminophenyl)methanol, is an aromatic compound containing both an amino and a hydroxymethyl functional group substituted on a benzene (B151609) ring at the meta position.

Molecular Structure:

Table 1: Chemical Identifiers [1][2][3]

| Identifier | Value |

| IUPAC Name | (3-aminophenyl)methanol |

| CAS Number | 1877-77-6 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| InChI | InChI=1S/C7H9NO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5,8H2 |

| InChIKey | OJZQOQNSUZLSMV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N)CO |

| Synonyms | m-Aminobenzyl alcohol, 3-(Hydroxymethyl)aniline, (3-Aminophenyl)methanol |

Physicochemical and Spectral Properties

The physical and spectral properties of this compound are crucial for its identification, purification, and application in chemical synthesis.

Table 2: Physicochemical Properties [2][3][4][5]

| Property | Value |

| Appearance | Beige to grey to brown crystalline powder |

| Melting Point | 92-95 °C (lit.) |

| Boiling Point | 290.7 °C at 760 mmHg (estimate) |

| Water Solubility | Soluble |

| pKa | 14.46 ± 0.10 (Predicted) |

Table 3: Spectral Data [1][6][7][8]

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR | Chemical shifts (ppm) are observed around 6.94, 6.55, 6.45, 6.42 (aromatic protons), and 4.35 (methylene protons). |

| IR (ATR) | Characteristic peaks for O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching vibrations. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 123. |

Synthesis and Purification

This compound is typically synthesized through the reduction of 3-nitrobenzyl alcohol. Several reducing agents can be employed for this transformation.

Experimental Protocol: Synthesis via Reduction of 3-Nitrobenzyl Alcohol

This protocol describes a general method for the reduction of 3-nitrobenzyl alcohol to this compound using a catalytic hydrogenation approach.

Materials:

-

3-Nitrobenzyl alcohol

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzyl alcohol (1 equivalent) in ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution.

-

The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times to ensure an inert atmosphere).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (a hydrogen-filled balloon is often sufficient for small-scale reactions) at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 12-24 hours).

-

Upon completion, the reaction mixture is carefully purged with an inert gas (e.g., nitrogen or argon) to remove excess hydrogen.

-

The catalyst is removed by filtration through a pad of Celite. The filter cake is washed with ethanol.

-

The combined filtrate is concentrated under reduced pressure to yield crude this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent (e.g., water, ethanol/water mixture, or ethyl acetate/hexane)

-

Erlenmeyer flask

-

Heating source (hot plate)

-

Filtration apparatus (Büchner funnel)

Procedure:

-

The crude this compound is dissolved in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is briefly heated.

-

The hot solution is filtered to remove any insoluble impurities (and charcoal if used).

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.

-

The purified crystals are dried under vacuum.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds due to its bifunctional nature, allowing for diverse chemical modifications. It has been utilized as a key intermediate in the development of inhibitors for crucial signaling pathways implicated in diseases such as cancer.

Role in the Synthesis of Hedgehog Signaling Pathway Inhibitors

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is linked to several cancers.[9][10][11][12][13] Small molecule inhibitors targeting this pathway are of significant therapeutic interest. This compound can serve as a scaffold for the synthesis of such inhibitors.[2]

Application in the Development of Dynamin GTPase Inhibitors

Dynamin is a GTPase essential for endocytosis, a process vital for nutrient uptake, signal transduction, and synaptic vesicle recycling.[14] Dysregulation of dynamin is implicated in various diseases, making it an attractive drug target.[15] this compound has been used as a starting material for the synthesis of quinone analogs that act as dynamin GTPase inhibitors.[3][16]

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information [1][2][16][17][18]

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Skin Protection: Chemical-resistant gloves and lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a respirator if dust is generated.

Handling and Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

References

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis routes of 3-Nitrobenzyl alcohol [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

- 9. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of hedgehog pathway inhibitors by epigenetically targeting GLI through BET bromodomain for the treatment of medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 13. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]

- 14. GTPase activity of dynamin and resulting conformation change are essential for endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Small molecule inhibitors of dynamin I GTPase activity: development of dimeric tyrphostins. | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. physics.emu.edu.tr [physics.emu.edu.tr]

A Technical Guide to (3-aminophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (3-aminophenyl)methanol, a versatile bifunctional organic compound. It covers nomenclature, chemical and physical properties, synthesis protocols, key reactions, and its applications, particularly in the field of pharmaceutical development.

Compound Identification and Properties

(3-aminophenyl)methanol, also widely known as 3-aminobenzyl alcohol, is an aromatic compound containing both a primary amine (-NH₂) and a primary alcohol (-CH₂OH) functional group.[1] This bifunctionality makes it a highly adaptable reagent and a valuable building block in organic synthesis.[2]

-

Synonyms : this compound, m-aminobenzyl alcohol, 3-(hydroxymethyl)aniline[3][4]

-

InChI Key : OJZQOQNSUZLSMV-UHFFFAOYSA-N[4]

A summary of the key physical and chemical properties of (3-aminophenyl)methanol is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 123.15 g/mol | [3] |

| Appearance | Slightly beige crystalline powder | [6] |

| Melting Point | 92-95 °C | |

| Boiling Point | 290.7 °C at 760 mmHg | |

| Topological Polar Surface Area | 46.3 Ų | [3] |

| Purity | Typically ≥97% | [7] |

Synthesis of (3-aminophenyl)methanol

(3-aminophenyl)methanol is commonly synthesized via the reduction of 3-aminobenzoic acid or its ester derivatives. A typical laboratory-scale synthesis involves the use of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

-

Setup : A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Addition : Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) while cooling the flask in an ice bath.

-

Substrate Addition : A solution of methyl 3-aminobenzoate (B8586502) in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at 0 °C.

-

Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by TLC).

-

Workup : The reaction is carefully quenched by the sequential, slow addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

-

Isolation : The resulting solid is filtered off and washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification : The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., toluene (B28343) or ethyl acetate/hexane) to yield pure (3-aminophenyl)methanol.

The following diagram illustrates the key steps in the synthesis of (3-aminophenyl)methanol from a 3-aminobenzoic acid ester.

Caption: Workflow for the synthesis of (3-aminophenyl)methanol.

Applications in Drug Development and Research

The bifunctional nature of (3-aminophenyl)methanol makes it a crucial intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[2]

(3-aminophenyl)methanol serves as a key building block for various therapeutic agents. Its amine and alcohol groups provide reactive sites for constructing more complex molecular scaffolds.[1][2] Aromatic amines are substructures in more than a third of drug candidates, highlighting the importance of precursors like this compound.[8]

This compound is a documented reagent in the synthesis of inhibitors for critical cellular signaling pathways, which are often dysregulated in diseases like cancer.

-

Hedgehog Signaling Pathway Inhibitors : It is used in the synthesis of novel pyrrolo[2,1-f][1]triazines, which act as inhibitors of the Hedgehog signaling pathway, a key target in oncology research.[1][4][6]

-

Dynamin GTPase Inhibitors : (3-aminophenyl)methanol is also a reagent for creating quinone analogs that function as potent inhibitors of dynamin GTPase, an enzyme essential for cellular membrane trafficking.[1][4][6]

The diagram below illustrates the role of (3-aminophenyl)methanol as a precursor to inhibitors that target these pathways.

Caption: Role of (3-aminophenyl)methanol in synthesizing pathway inhibitors.

Spectroscopic and Analytical Data

Characterization of (3-aminophenyl)methanol is typically performed using standard analytical techniques. Key spectral data are summarized below.

| Technique | Key Data Points | Source |

| ¹H NMR | Data available in spectral databases. | [3] |

| ¹³C NMR | Data available in spectral databases. | |

| IR | Spectra available, showing characteristic peaks for O-H, N-H, and C-N stretches, and aromatic C-H bends. | [3] |

| Mass Spec (GC-MS) | Molecular Ion Peak (M⁺): m/z = 123. | [3] |

| Crystal Data (X-ray) | Orthorhombic crystal system. Molecules are linked by N—H⋯O and O—H⋯N hydrogen bonds. | [9] |

Safety and Handling

(3-aminophenyl)methanol requires careful handling in a laboratory setting.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).

-

Personal Protective Equipment (PPE) : Recommended PPE includes safety glasses, gloves, and a dust mask (e.g., N95).[7]

-

Storage : Store in a cool, dry place, protected from light.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H9NO | CID 80293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. (3-AMINOPHENYL)METHANOL | CAS 1877-77-6 [matrix-fine-chemicals.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound 97 1877-77-6 [sigmaaldrich.com]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. (3-Aminophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Aminobenzyl Alcohol (CAS Number: 1877-77-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzyl alcohol, with the CAS number 1877-77-6, is a versatile organic compound that serves as a key building block in the synthesis of a variety of molecules with significant applications in medicinal chemistry and materials science. Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for this compound.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a beige or gray-beige to brown fine crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1877-77-6 | |

| Molecular Formula | C₇H₉NO | |

| Molecular Weight | 123.15 g/mol | |

| Appearance | Beige or gray-beige to brown fine crystalline powder | [1] |

| Melting Point | 92-95 °C | [2] |

| Boiling Point | 229.26 °C (rough estimate) | [3] |

| Solubility | Soluble in water | [3] |

| Density | 1.0877 g/cm³ (rough estimate) | [3] |

| pKa | 14.46 ± 0.10 (Predicted) | [3] |

| InChI Key | OJZQOQNSUZLSMV-UHFFFAOYSA-N | [2] |

| SMILES | NC1=CC=CC(CO)=C1 | [2] |

Synthesis

A common method for the synthesis of this compound involves the reduction of 3-nitrobenzaldehyde. A general experimental protocol is outlined below.

Experimental Protocol: Reduction of 3-Nitrobenzaldehyde

This protocol is a representative example of the synthesis of this compound.

Materials:

-

3-Nitrobenzaldehyde

-

Nickel(II) boride (Ni₂B) or Sodium borohydride (B1222165) (NaBH₄)

-

Water

-

Ethyl acetate (B1210297)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

2% aqueous Potassium Hydroxide (KOH) solution

-

Hexane

-

Ether

Procedure: [3]

-

In a 10 mL round-bottom flask equipped with a magnetic stirrer, a mixture of m-nitrobenzaldehyde (0.123 g, 1 mmol) and water (2 mL) is prepared.

-

Ni₂B (0.006 g, 0.05 mmol) is added to the mixture, and it is stirred for 5 minutes.

-

Next, NaBH₄ (0.095 g, 2.5 mmol) is added, and the resulting mixture is stirred for an additional 3 minutes at room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane/ether (5:3) mixture as the eluent.

-

Upon completion of the reaction, a 2% aqueous KOH solution (5 mL) is added, and stirring is continued for 10 minutes.

-

The mixture is then extracted with ethyl acetate (3 x 8 mL).

-

The organic phases are combined and dried over anhydrous Na₂SO₄.

-

Finally, the solvent is evaporated under reduced pressure to yield pure this compound.

Workflow for the Synthesis of this compound:

Applications in Drug Discovery and Development

This compound is a valuable precursor in the synthesis of various biologically active compounds. Notably, it is used as a reagent in the synthesis of inhibitors for key signaling pathways implicated in diseases such as cancer.

Hedgehog Signaling Pathway Inhibitors

This compound is utilized in the synthesis of pyrrolo[2,1-f][4][5]triazines, which have been identified as novel inhibitors of the Hedgehog signaling pathway.[1] The Hedgehog pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of several types of cancer.[6][7] Inhibitors of this pathway are therefore of significant interest as potential anti-cancer therapeutics.

Hedgehog Signaling Pathway Overview:

Dynamin GTPase Inhibitors

This compound also serves as a reagent in the synthesis of quinone analogs that act as inhibitors of dynamin GTPase.[1][8] Dynamins are GTPase enzymes that play a critical role in endocytosis, a fundamental cellular process for nutrient uptake, signal transduction, and synaptic vesicle recycling.[9] The inhibition of dynamin function can have significant implications in various disease states, including cancer and neurodegenerative disorders, making dynamin inhibitors a subject of intense research.

Biological Activity

Direct experimental data on the biological activity of this compound itself is limited in publicly available literature. Most research focuses on the biological activities of its derivatives. For instance, derivatives of the closely related 4-aminobenzyl alcohol have shown schistosomicidal, anticancer, and antimicrobial properties.[9] The biological activity of 3-(2-aminopropyl)benzyl alcohol, a phenethylamine (B48288) derivative, has been predicted based on structure-activity relationships to have stimulant effects on the central nervous system.[4][5] Further screening and biological evaluation of this compound are warranted to fully elucidate its pharmacological profile.

Toxicology and Safety

This compound is classified as a hazardous substance. The available safety data indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets.[2]

Recommended Safety Precautions: [2]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This compound (CAS 1877-77-6) is a key chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for the synthesis of inhibitors of important biological targets like the Hedgehog signaling pathway and dynamin GTPase underscores its importance for researchers and scientists. While detailed biological and toxicological data on the compound itself are limited, the available information highlights the need for careful handling and further investigation into its properties and applications. This guide provides a foundational understanding of this compound to support its safe and effective use in research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ruthenium-Catalyzed Synthesis of 3-Substituted Quinolines from 2-Aminobenzyl Alcohol and Aldehydes -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 7. researchgate.net [researchgate.net]

- 8. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | C7H9NO | CID 80293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis and SAR of pyrrolotriazine-4-one based Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Aminobenzyl Alcohol and its Synonyms: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzyl alcohol, also known by its common synonym m-aminobenzyl alcohol, is a versatile bifunctional organic compound featuring both an amine and a primary alcohol functional group attached to a benzene (B151609) ring at the meta position. This unique substitution pattern makes it a valuable building block in medicinal chemistry and materials science. Its ability to participate in a wide range of chemical transformations allows for its incorporation into complex molecular architectures, leading to the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synonyms, chemical and physical properties, synthesis, and key applications of this compound, with a focus on its role in the development of inhibitors for critical biological pathways.

Synonyms and Chemical Identifiers

A clear understanding of the various names and identifiers for this compound is crucial for effective literature and database searches.

| Identifier Type | Value |

| IUPAC Name | (3-aminophenyl)methanol[1] |

| Common Synonyms | m-aminobenzyl alcohol, 3-(Hydroxymethyl)aniline[1][2], (3-aminophenyl)methanol, 3-Aminobenzenemethanol, m-Aminophenylcarbinol |

| CAS Number | 1877-77-6[1][2] |

| Molecular Formula | C₇H₉NO[1][2] |

| Molecular Weight | 123.15 g/mol [1][2] |

| InChI Key | OJZQOQNSUZLSMV-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=CC(=C1)N)CO[1] |

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for this compound, essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Appearance | Slightly beige crystalline powder | [3] |

| Melting Point | 92-95 °C (lit.)[2] | Sigma-Aldrich |

| ¹H NMR (DMSO-d₆) | δ 6.94 (t, J=7.7 Hz, 1H), 6.51 (d, J=7.7 Hz, 1H), 6.42 (d, J=7.7 Hz, 1H), 6.35 (s, 1H), 4.98 (s, 2H), 4.35 (s, 2H) | ChemicalBook |

| IR (KBr, cm⁻¹) | 3350-3200 (N-H, O-H str), 3050 (C-H arom str), 1610, 1590, 1490 (C=C arom str), 1010 (C-O str) | SpectraBase |

| Mass Spectrum (EI) | m/z 123 (M⁺), 106, 94, 77 | PubChem |

Experimental Protocols

Detailed experimental procedures are critical for the successful application of this compound in synthesis. Below are representative protocols for its synthesis and its use in the preparation of biologically active molecules.

Synthesis of this compound from 3-Nitrobenzyl alcohol

A common laboratory-scale synthesis of this compound involves the reduction of the corresponding nitro compound, 3-nitrobenzyl alcohol.

Materials:

-

3-Nitrobenzyl alcohol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzyl alcohol in ethanol (B145695).

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic.

-

After the initial reaction subsides, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic. A precipitate of tin salts will form.

-

Filter the mixture to remove the inorganic salts and wash the precipitate with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system like toluene/hexane.

Synthesis of a Quinone Analog as a Dynamin GTPase Inhibitor

This compound can be used as a nucleophile in the synthesis of quinone analogs, which have shown potential as inhibitors of dynamin GTPase.[4][5][6]

Materials:

-

This compound

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve 1,4-benzoquinone in ethanol in a round-bottom flask with magnetic stirring.

-

In a separate flask, dissolve this compound in ethanol.

-

Slowly add the solution of this compound to the stirred solution of 1,4-benzoquinone at room temperature. A color change is typically observed.

-

Stir the reaction mixture at room temperature for 24 hours.

-

The resulting precipitate can be collected by vacuum filtration, washed with cold ethanol, and dried to yield the desired 2-((3-(hydroxymethyl)phenyl)amino)cyclohexa-2,5-diene-1,4-dione.

-

Further purification can be achieved by recrystallization.

Applications in Drug Development: Targeting Signaling Pathways

The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of molecules targeting various signaling pathways implicated in diseases such as cancer.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[1][7][8] Aberrant activation of this pathway is implicated in the development of several types of cancer. This compound serves as a key starting material for the synthesis of pyrrolo[2,1-f][7][8][9]triazines, a class of compounds that have been identified as novel inhibitors of the Hedgehog signaling pathway.[10][11]

Below is a diagram illustrating the canonical Hedgehog signaling pathway.

Caption: The Hedgehog signaling pathway and a point of inhibition.

Dynamin GTPase Inhibition

Dynamin is a large GTPase that plays a critical role in clathrin-mediated endocytosis and vesicle trafficking.[12][13] Its function is essential for numerous cellular processes, and its inhibition has therapeutic potential in various diseases, including cancer and neurodegenerative disorders. Quinone analogs synthesized from this compound have been identified as inhibitors of dynamin's GTPase activity, thereby blocking endocytosis.[4][5][6]

The following workflow illustrates the synthesis and screening of dynamin GTPase inhibitors derived from this compound.

Caption: Workflow for the synthesis and screening of dynamin inhibitors.

Conclusion

This compound and its synonyms are indispensable reagents in the field of drug discovery and development. Its unique chemical structure allows for the facile synthesis of diverse molecular scaffolds that can be tailored to interact with specific biological targets. The examples of Hedgehog signaling and dynamin GTPase inhibition highlight the significant potential of this compound-derived compounds in developing novel therapeutics for a range of human diseases. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this versatile chemical building block in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development of quinone analogues as dynamin GTPase inhibitors | Faculty of Pharmacy [b.aun.edu.eg]

- 6. Development of quinone analogues as dynamin GTPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 8. researchgate.net [researchgate.net]

- 9. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]

- 10. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dynamin, a membrane remodelling GTPase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dynamin - Wikipedia [en.wikipedia.org]

Molecular formula and molecular weight of 3-Aminobenzyl alcohol

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides the essential molecular details for 3-Aminobenzyl alcohol, a compound utilized in the synthesis of various biologically active molecules.

Molecular Formula and Weight

The foundational chemical data for this compound is summarized in the table below. This information is critical for stoichiometric calculations in reaction planning and for the characterization of synthesized compounds.

| Property | Value |

| Molecular Formula | C₇H₉NO[1][2][3][4] |

| Linear Formula | H₂NC₆H₄CH₂OH |

| Molecular Weight | 123.15 g/mol [1][2][4] |

| IUPAC Name | (3-aminophenyl)methanol[1][3] |

| CAS Number | 1877-77-6[1][2] |

This guide is intended to provide the core quantitative data for this compound. Further in-depth analysis, including experimental protocols and signaling pathway visualizations, would require dedicated laboratory research and specialized software tools beyond the scope of this document.

References

Electronic and steric effects influencing aminobenzyl alcohol reactivity

An In-depth Technical Guide on the Electronic and Steric Effects Influencing Aminobenzyl Alcohol Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic and steric factors that govern the reactivity of aminobenzyl alcohol isomers. A deep understanding of these principles is critical for the effective application of these versatile compounds in organic synthesis, medicinal chemistry, and materials science. This document outlines the synthesis of aminobenzyl alcohol isomers, presents quantitative data on their reactivity, details relevant experimental protocols, and provides a thorough analysis of the underlying factors influencing their chemical behavior.

Core Principles: Electronic and Steric Effects

The reactivity of the three structural isomers of aminobenzyl alcohol—ortho (2-), meta (3-), and para (4-aminobenzyl alcohol)—is primarily dictated by the interplay of electronic and steric effects, which are modulated by the relative positions of the amino (-NH₂) and hydroxymethyl (-CH₂OH) groups on the benzene (B151609) ring.[1]

Electronic Effects: The amino group is a potent activating group, donating electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, increasing the nucleophilicity of the ring and influencing the reactivity of the benzylic alcohol.[1] Conversely, the hydroxymethyl group is a weakly activating group.[1] In the meta-isomer, the electron-donating resonance effect of the amino group does not extend to the benzylic carbon, resulting in a significantly different electronic environment at the reaction center compared to the ortho and para isomers.[1]

Steric Effects: The proximity of the amino and hydroxymethyl groups in the ortho-isomer introduces steric hindrance, which can impede the approach of reagents to either functional group. This steric congestion is absent in the meta and para isomers.[1]

Intramolecular Hydrogen Bonding: The ortho-isomer can form an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the nitrogen of the amino group. This interaction can reduce the availability of the lone pair on the nitrogen, potentially decreasing its nucleophilicity, and can also affect the acidity of the hydroxyl proton.[1]

A visual representation of these influencing factors is provided below.

Caption: Factors influencing aminobenzyl alcohol reactivity.

Quantitative Data on Reactivity

The following tables summarize quantitative data on the reactivity of aminobenzyl alcohols in various reactions. Direct comparative kinetic studies under identical conditions for all three isomers are scarce in the literature; however, data from individual studies provide valuable insights.[1]

Oxidation of Aminobenzyl Alcohols

The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation. The electronic effects of the amino group play a significant role in this reaction. The para-isomer is generally the most reactive due to the strong electron-donating effect of the amino group at the para position, which increases the electron density at the benzylic carbon, making it more susceptible to oxidation.[1] The ortho-isomer also benefits from this electron-donating effect, but steric hindrance and potential intramolecular hydrogen bonding can slightly diminish its reactivity compared to the para-isomer.[1] The meta-isomer is the least reactive as the amino group does not donate electron density to the benzylic carbon via resonance.[1]

Table 1: Aerobic Oxidation of Substituted 2-Aminobenzyl Alcohols to Aldehydes [2][3]

| Substrate (2-Aminobenzyl Alcohol Derivative) | Time (h) | Yield (%) |

| (2-aminophenyl)methanol | 3 | 88 |

| (2-amino-5-methylphenyl)methanol | 6 | 86 |

| (2-amino-5-bromophenyl)methanol | 6 | 85 |

| (2-amino-3-bromophenyl)methanol | 14 | 84 |

| (2-amino-5-chlorophenyl)methanol | 6 | 84 |

| (2-amino-3,5-dibromophenyl)methanol | 12 | 80 |

| (2-amino-3,5-dichlorophenyl)methanol | 16 | 80 |

| (2-amino-4-chloro-3-nitrophenyl)methanol | 6 | 81 |

Reaction Conditions: Substrate (1 mmol), CuI (10 mol%), DMAP (10 mol%), TEMPO (1 mol%) in CH₃CN (5 mL) under an O₂ balloon at room temperature.[2][3]

Table 2: Kinetic and Thermodynamic Parameters for the Oxidation of ortho-Aminobenzyl Alcohol [4]

| Parameter | Value |

| Activation Energy (Ea) | 58.92 kJ/mol |

| Activation Entropy (ΔS‡) | -53.61 J/mol·K |

| Activation Enthalpy (ΔH‡) | 56.25 kJ/mol |

| Free Energy of Activation (ΔG‡) | 73.43 kJ/mol |

Reaction: Silver(I)-catalyzed oxidation by potassium persulfate at 40°C and pH 7.0.[4]

Hammett Analysis of Benzyl (B1604629) Alcohol Oxidation

Table 3: Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para |

| -NH₂ | -0.16 | -0.66 |

| -OCH₃ | +0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | +0.37 | +0.23 |

| -Br | +0.39 | +0.23 |

| -CN | +0.56 | +0.66 |

| -NO₂ | +0.71 | +0.78 |

The highly negative σ_para value for the -NH₂ group (-0.66) quantitatively demonstrates its strong electron-donating nature at the para position, explaining the enhanced reactivity of 4-aminobenzyl alcohol in reactions where a positive charge develops at the benzylic carbon in the transition state.

References

The Pivotal Role of 3-Aminobenzyl Alcohol in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzyl alcohol, a versatile bifunctional organic molecule, serves as a crucial intermediate in a myriad of synthetic transformations. Its unique structure, possessing both a nucleophilic amino group and a reactive primary alcohol on a benzene (B151609) ring, allows for its strategic incorporation into a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1] This technical guide provides an in-depth exploration of the properties, key reactions, and applications of this compound, offering valuable insights for professionals in chemical research and drug development.

Physicochemical and Spectral Properties

A comprehensive understanding of the physical and spectral properties of this compound is fundamental for its effective application in synthesis. The following table summarizes key quantitative data for this intermediate.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | |

| CAS Number | 1877-77-6 | [2] |

| Appearance | Beige or gray-beige to brown fine crystalline powder | |

| Melting Point | 92-95 °C (lit.) | |

| Solubility | Soluble in water | |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) 6.96 (t, J = 7.6 Hz, 1H), 6.56 (s, 1H), 6.52 – 6.38 (m, 2H), 5.06 – 4.91 (m, 3H), 4.36 (d, J = 5.1 Hz, 2H) | [1] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ (ppm) 148.91, 143.60, 128.94, 114.49, 112.81, 112.57, 63.70 | [1] |

| IR (KBr Pellet, cm⁻¹) | Major peaks characteristic of O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending vibrations. | [2] |

| Mass Spectrum (EI) | Molecular Ion [M]⁺ at m/z 123. Key fragments at m/z 106 ([M-NH₂]⁺) and 94 ([M-CH₂OH]⁺). | [3] |

Key Synthetic Applications and Experimental Protocols

This compound is a valuable building block for the synthesis of a diverse range of organic compounds, particularly heterocyclic systems that form the core of many pharmaceutical agents.

Synthesis of Quinolines and Quinazolinones

Quinolines and quinazolinones are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. This compound can serve as a precursor to these heterocycles through various synthetic strategies. While many protocols specify the ortho-isomer (2-aminobenzyl alcohol), the underlying principles of oxidative cyclization and condensation reactions are often applicable to the meta-isomer, leading to the corresponding fused heterocyclic systems.

A general approach involves the in-situ oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde, which then undergoes condensation with a suitable partner followed by cyclization.

Caption: Synthetic pathway for benzo-fused heterocycles.

Experimental Protocol: Ruthenium-Catalyzed Synthesis of 3-Substituted Quinolines

This protocol is adapted from methodologies developed for the synthesis of quinolines from aminobenzyl alcohols and aldehydes.

Materials:

-

2-Aminobenzyl alcohol (or this compound for analogous synthesis)

-

Aldehyde (e.g., benzaldehyde)

-

Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂)

-

Base (e.g., KOH)

-

Solvent (e.g., Toluene)

Procedure:

-

To a sealed tube, add 2-aminobenzyl alcohol (1.0 mmol), the aldehyde (1.2 mmol), ruthenium catalyst (2.5 mol%), and base (20 mol%).

-

Add the solvent (3 mL) and seal the tube.

-

Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-substituted quinoline.

Aerobic Oxidation to 3-Aminobenzaldehyde

The selective oxidation of the alcohol functionality in this compound to the corresponding aldehyde is a key transformation, as 3-aminobenzaldehyde is a versatile intermediate for the synthesis of various pharmaceuticals and fine chemicals.

References

A Deep Dive into the Fundamental Reaction Mechanisms of 3-Aminobenzyl Alcohol: A Technical Guide for Scientific Professionals

Introduction: 3-Aminobenzyl alcohol, a versatile bifunctional aromatic compound, serves as a crucial building block in the synthesis of a wide array of organic molecules, particularly in the realms of drug discovery and materials science. Its unique structure, featuring both a nucleophilic amino group and a primary alcohol on a benzene (B151609) ring, allows for a diverse range of chemical transformations. This in-depth technical guide explores the core reaction mechanisms involving this compound, providing detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of a nitro-substituted precursor. A common and efficient method is the reduction of 3-nitrobenzaldehyde.

Experimental Protocol: Reduction of 3-Nitrobenzaldehyde

Materials:

-

m-Nitrobenzaldehyde

-

Nickel(II) boride (Ni₂B)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Water

-

2% Potassium hydroxide (B78521) (KOH) solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a 10 mL round-bottom flask equipped with a magnetic stirrer, a mixture of m-nitrobenzaldehyde (0.123 g, 1 mmol) and water (2 mL) is prepared.

-

Ni₂B (0.006 g, 0.05 mmol) is added to the mixture, and it is stirred for 5 minutes.

-

Subsequently, NaBH₄ (0.095 g, 2.5 mmol) is added, and the resulting mixture is stirred for an additional 3 minutes at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC) using a hexane/ether (5:3) eluent.

-

Upon completion of the reaction, a 2% aqueous KOH solution (5 mL) is added, and stirring is continued for 10 minutes.

-

The mixture is then extracted with ethyl acetate (3 x 8 mL).

-

The combined organic phases are dried over anhydrous Na₂SO₄.

-

Finally, the solvent is evaporated to yield pure this compound.[1]

Quantitative Data:

| Starting Material | Reducing System | Solvent | Time | Yield | Reference |

| m-Nitrobenzaldehyde | Ni₂B / NaBH₄ | Water | 8 min | 95% | [1] |

Core Reaction Mechanisms

The reactivity of this compound is dictated by the presence of the amino (-NH₂) and hydroxyl (-CH₂OH) functional groups. These groups can undergo a variety of transformations, either independently or in concert.

Reactions of the Hydroxyl Group

The hydroxyl group of this compound can participate in oxidation, etherification, and esterification reactions.

A key transformation is the selective oxidation of the benzylic alcohol to the corresponding aldehyde, a valuable intermediate in many synthetic pathways.

Reaction Workflow: Chemoselective Oxidation

Experimental Protocol: Aerobic Oxidation

-

In a round-bottom flask, a mixture of the aminobenzyl alcohol (1 mmol) and CuI (10 mol%) in acetonitrile (3 mL) is stirred for 5-10 minutes.

-

4-Dimethylaminopyridine (DMAP) (10 mol%) and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) (1 mol%) are then added.

-

The resulting mixture is stirred under an oxygen balloon at room temperature.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is filtered and washed with acetonitrile.

-

The solvent is removed in vacuo to obtain the crude aminobenzaldehyde, which can be further purified by column chromatography.[2]

Quantitative Data for Oxidation of Aminobenzyl Alcohol Isomers:

| Substrate | Catalyst System | Time (h) | Yield (%) | Reference |

| 2-Aminobenzyl alcohol | CuI/DMAP/TEMPO/O₂ | 3 | 88 | [3][4] |

| 2-Amino-5-methylphenylmethanol | CuI/DMAP/TEMPO/O₂ | - | Excellent | [3][4] |

| Halogen-substituted aminobenzyl alcohols | CuI/DMAP/TEMPO/O₂ | - | Good to Excellent | [3][4] |

The hydroxyl group can be converted to an ether via the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide.[5][6][7][8]

General Experimental Protocol: O-Alkylation

-

To a suspension of a base such as sodium hydride (NaH) (1.2 equivalents) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), add the this compound (1 equivalent) at 0°C and stir for 1-2 hours to form the alkoxide.

-

Add a solution of the desired alkyl halide (e.g., benzyl (B1604629) bromide or an alkyl iodide) in THF at 0°C and stir for approximately 4 hours. The reaction can be warmed to room temperature if it proceeds slowly.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction by carefully adding water and then acidify with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

The crude ether can be purified by column chromatography.

Esterification of the hydroxyl group can be achieved by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid catalyst or a base.

General Experimental Protocol: Esterification with an Acid Chloride

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or THF) containing a base (e.g., triethylamine (B128534) or pyridine, 1.1 equivalents) in a flask under an inert atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add the desired acid chloride (1 equivalent) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water.

-

Separate the organic layer, wash with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sulfate and concentrate in vacuo.

-

Purify the crude ester by column chromatography.

Reactions of the Amino Group

The amino group of this compound is a versatile functional handle for various transformations, including acylation, alkylation, and diazotization.

The amino group readily reacts with carboxylic acids and their derivatives to form amides. This is a fundamental reaction in the synthesis of many biologically active molecules.

General Experimental Protocol: Amide Coupling with a Carboxylic Acid using a Coupling Agent

-

To a solution of the carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent (e.g., HATU, HBTU, or EDC, ~1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2-3 equivalents).

-

Stir the mixture at room temperature for a few minutes to activate the carboxylic acid.

-

Add this compound (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Dilute the reaction mixture with an organic solvent and wash with water, dilute acid, and saturated sodium bicarbonate solution.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the resulting amide by column chromatography or recrystallization.[9]

Selective mono-N-alkylation of this compound can be challenging due to the potential for over-alkylation. A chelation-controlled approach offers a method for selective mono-alkylation.

Logical Relationship: Chelation-Controlled N-Alkylation

This method involves the formation of a stable chelate with 9-borabicyclononane (B1260311) (9-BBN), which protects the hydroxyl group and allows for selective deprotonation and subsequent alkylation of the amino group.[10]

The primary aromatic amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via reactions like the Sandmeyer reaction.[7][11][12]

General Experimental Protocol: Diazotization and Sandmeyer Reaction (e.g., Bromination)

-

Dissolve this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., HBr, ~3 equivalents) and cool the mixture to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂, ~1.1 equivalents) dropwise, keeping the temperature below 5°C. Stir for 15-30 minutes to form the diazonium salt solution.

-

In a separate flask, dissolve copper(I) bromide (CuBr, catalytic to stoichiometric amount) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂ gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent.

-

Wash the organic extract, dry it, and remove the solvent.

-

Purify the crude product (3-bromobenzyl alcohol) by distillation or chromatography.

Quantitative Data for Representative Reactions:

| Reaction Type | Reagents | Product | Yield (%) | Reference |

| Oxidation | CuI/DMAP/TEMPO/O₂ | 3-Aminobenzaldehyde | up to 88 (for ortho-isomer) | [3][4] |

| N-Alkylation | 9-BBN, Base, Alkyl Halide | Mono-N-alkylated derivative | High | [10] |

| Synthesis | Ni₂B / NaBH₄ | This compound | 95 | [1] |

Application in Drug Development: Hedgehog Signaling Pathway Inhibition

This compound and its derivatives are valuable precursors in the synthesis of inhibitors targeting key signaling pathways implicated in cancer and other diseases. One such pathway is the Hedgehog (Hh) signaling pathway, where aberrant activation can lead to tumorigenesis. A key protein in this pathway is Smoothened (SMO).[1][3][13][14][15] Pyrrolo[2,1-f][1][3][14]triazines are a class of compounds that have been developed as potent Hedgehog pathway inhibitors.[6][16][17][18][19]

Hedgehog Signaling Pathway

In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits Smoothened (SMO), leading to the processing of GLI transcription factors into their repressor forms.[3][20] Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to become active and promote the formation of GLI activator proteins, which then translocate to the nucleus and induce the transcription of target genes.[1][3] Inhibitors derived from scaffolds like pyrrolo[2,1-f][1][3][14]triazine can bind to and inactivate SMO, thereby blocking the downstream signaling cascade.

Role in Dynamin GTPase Inhibition and Endocytosis

Derivatives of aminobenzyl alcohols have also been explored in the development of inhibitors for dynamin GTPase. Dynamin is a crucial protein involved in endocytosis, the process by which cells internalize molecules. It functions by assembling at the neck of budding vesicles and facilitating their scission from the parent membrane.[5][13][21][22][23]

Dynamin's Role in Clathrin-Mediated Endocytosis

Inhibitors of dynamin can block this process, which has therapeutic implications in various diseases, including certain cancers and viral infections that rely on endocytosis for entry into cells. The development of potent and specific dynamin inhibitors is an active area of research.

Conclusion

This compound is a cornerstone molecule in synthetic organic chemistry, offering a gateway to a multitude of complex molecular architectures. Its dual functionality allows for a rich variety of reaction mechanisms to be employed, leading to the synthesis of compounds with significant biological and material properties. This guide has provided a comprehensive overview of the fundamental reactions of this compound, complete with detailed protocols and quantitative data, to aid researchers in their synthetic endeavors. The exploration of its derivatives as inhibitors of critical signaling pathways like Hedgehog and cellular processes such as endocytosis underscores the continued importance of this versatile building block in modern drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. growingscience.com [growingscience.com]

- 10. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulating dynamin dynamics during endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Role of Smoothened-Dependent and -Independent Hedgehog Signaling Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]

- 17. researchgate.net [researchgate.net]

- 18. Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies | MDPI [mdpi.com]

- 19. Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role for Dynamin in Late Endosome Dynamics and Trafficking of the Cation-independent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structure And Function Of Dynamin in Endocytosis - Jenny Hinshaw [grantome.com]

The Synthesis of 3-Aminobenzyl Alcohol: A Technical Guide to its Discovery and Preparation

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzyl alcohol, a versatile organic intermediate, plays a crucial role in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its unique structure, featuring both a nucleophilic amino group and a reactive primary alcohol on a benzene (B151609) ring, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to this compound, offering detailed experimental protocols and a comparative analysis of key methodologies.

Historical Context: The Dawn of Aromatic Amine Synthesis

The precise discovery of this compound is not well-documented with a specific date or individual credited for its first synthesis. Its emergence is intrinsically linked to the broader development of synthetic organic chemistry in the 19th and early 20th centuries, particularly the advancements in the reduction of aromatic nitro compounds. The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis, and early methods relied on the use of metals in acidic media.

Historically, reagents such as tin (Sn) or iron (Fe) in the presence of strong acids like hydrochloric acid (HCl) were the workhorses for converting nitroarenes to anilines. While effective, these methods often required harsh reaction conditions and generated significant amounts of metallic waste. The advent of catalytic hydrogenation in the early 20th century, utilizing catalysts like palladium on carbon (Pd/C) and Raney Nickel, offered a cleaner and more efficient alternative, becoming a cornerstone of modern organic synthesis. The synthesis of this compound has evolved alongside these general methodologies for nitroarene reduction.

Key Synthetic Pathways to this compound

The most prevalent and practical synthetic routes to this compound invariably start from commercially available 3-nitrobenzaldehyde (B41214) or 3-nitrobenzyl alcohol. The core of the synthesis is the reduction of the nitro group to an amine.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method due to its high efficiency and clean reaction profile. The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C) or Raney Nickel, and a hydrogen source.

Reaction Scheme:

Figure 1: Catalytic hydrogenation of 3-nitrobenzyl alcohol.

A similar reaction can be performed starting from 3-nitrobenzaldehyde, where the aldehyde group is also reduced to an alcohol in the same step.

Chemical Reduction with Metal Hydrides

Modern synthetic methods often utilize metal hydrides for the reduction of nitro groups, offering excellent yields and milder reaction conditions. A particularly effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a nickel catalyst.

Reaction Scheme:

Figure 2: Reduction of 3-nitrobenzaldehyde using NaBH₄ and a nickel catalyst.

Classical Reduction with Metals in Acidic Media

Though largely superseded by newer methods in laboratory settings, the reduction of nitroarenes using metals in acidic conditions remains historically significant and can be used for large-scale industrial production.

Reaction Scheme:

Figure 3: Béchamp reduction of 3-nitrobenzyl alcohol.

Comparative Analysis of Synthesis Methods

The choice of synthetic route to this compound depends on several factors, including scale, available equipment, cost, and desired purity. The following table summarizes the key quantitative data for the discussed methods.

| Method | Starting Material | Reducing Agent/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Catalytic Hydrogenation | 3-Nitrobenzyl alcohol | H₂, 10% Pd/C | Ethanol | 2-4 h | Room Temp. | >90 |

| Chemical Reduction | 3-Nitrobenzaldehyde | NaBH₄, Ni₂B | Water | 3 min | Room Temp. | 95 |

| Classical Reduction | 3-Nitrobenzyl alcohol | Fe, HCl | Ethanol/Water | 1-3 h | Reflux | 70-85 |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

Workflow:

Figure 4: Experimental workflow for catalytic hydrogenation.

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzyl alcohol (1.0 eq) in ethanol.

-

Carefully add 10% palladium on carbon (5-10 mol%).

-

Secure a hydrogen-filled balloon to the flask and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by silica (B1680970) gel column chromatography.

Protocol 2: High-Yield Synthesis of this compound from 3-Nitrobenzaldehyde

Procedure:

-

In a 10 mL round-bottom flask equipped with a magnetic stirrer, add m-nitrobenzaldehyde (0.123 g, 1 mmol) and water (2 mL) to form a mixture.

-

Subsequently, add Ni₂B (0.006 g, 0.05 mmol) to the mixture and stir for 5 minutes.

-

Next, add NaBH₄ (0.095 g, 2.5 mmol) in one portion, and continue stirring the resulting mixture for 3 minutes at room temperature.

-

Monitor the reaction progress by TLC using a hexane/ether (5:3) eluent.

-

After the reaction is complete, add a 2% aqueous KOH solution (5 mL) and continue stirring for 10 minutes.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 8 mL).

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Finally, evaporate the solvent to obtain pure this compound. This procedure has been reported to yield 95% of the final product.

Conclusion

The synthesis of this compound is a well-established process with several reliable and high-yielding methods available to the modern chemist. While its exact origins are embedded in the broader history of aromatic chemistry, the evolution of its synthesis reflects the significant advancements in reduction methodologies. From classical metal-acid reductions to highly efficient catalytic hydrogenations and metal hydride-based methods, researchers now have a versatile toolbox to access this important building block. The choice of a specific protocol will be guided by the desired scale, purity requirements, and available resources, with modern catalytic methods generally offering superior efficiency and environmental compatibility.

Methodological & Application

Application Notes and Protocols: Synthesis of Quinone Analogs from 3-Aminobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinone and its analogs are a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The reactivity of the quinone moiety, which allows it to participate in redox cycling and Michael addition reactions, is central to its biological effects.[3] This document outlines a proposed synthetic strategy for the preparation of novel amino-substituted quinone analogs starting from the readily available precursor, 3-aminobenzyl alcohol. The described multi-step synthesis provides a framework for accessing new chemical entities for screening and development in various therapeutic areas.

Proposed Synthetic Pathway

The synthesis of quinone analogs from this compound is a multi-step process that is not extensively documented in a single, direct procedure. Therefore, a plausible synthetic route is proposed here, combining established organic transformations. The overall strategy involves the initial oxidation of the benzylic alcohol to an aldehyde, followed by aromatic hydroxylation to generate a quinone precursor, and concluding with the final oxidation to the desired quinone analog.

References

- 1. Amino-substituted p-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An efficient synthesis and biological activity of substituted p-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Aminobenzyl Alcohol as a Versatile Reagent for the Development of Novel Dynamin GTPase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-aminobenzyl alcohol as a potential starting reagent in the synthesis of novel dynamin GTPase inhibitors. It includes a summary of quantitative data for various existing dynamin inhibitors, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Dynamin GTPase and its Inhibition

Dynamin is a large GTPase essential for clathrin-mediated endocytosis (CME) and other forms of membrane fission in eukaryotic cells.[1] It functions by assembling into helical collars at the necks of budding vesicles and, through GTP hydrolysis, constricts and severs the membrane to release the vesicle into the cytoplasm.[1] Given its critical role in cellular trafficking, dynamin has emerged as a promising target for therapeutic intervention in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2] Small molecule inhibitors of dynamin are invaluable tools for studying endocytic pathways and hold potential as lead compounds for drug development.[2][3]

While a variety of chemical scaffolds have been identified as dynamin inhibitors, the exploration of new chemical space is crucial for the development of more potent and specific compounds. This compound represents a versatile starting material for the synthesis of novel inhibitor candidates, offering a functionalized aromatic core that can be elaborated into diverse structures.

Data Presentation: Quantitative Activity of Known Dynamin Inhibitors

The following tables summarize the in vitro and in-cellulo activities of several well-characterized classes of dynamin inhibitors. This data provides a benchmark for the evaluation of new compounds derived from this compound.

Table 1: In Vitro Dynamin GTPase Inhibition

| Inhibitor Class | Compound | Dynamin Isoform | IC50 (µM) | Mechanism of Action |

| Dynasore Derivatives | Dynasore | Dynamin-1 & 2 | ~15[3] | Non-competitive with GTP |

| Dyngo-4a | Dynamin-1 | 45.4[4] | - | |

| DD-6 | Dynamin | 5.1[3] | - | |

| DD-11 | Dynamin | 3.6[3] | - | |

| Bis-Tyrphostins | Bis-T-22 | Dynamin-1 | 1.7[5][6] | - |

| Iminodyns | Iminodyn-17 | Dynamin-1 & 2 | - | - |

| Iminodyn-22 | Dynamin-1 & 2 | 0.45[7] | Uncompetitive with GTP | |

| Pthaladyns | Pthaladyn-23 | Dynamin-1 | 17.4[8] | Competitive with GTP |

| Pthaladyn-29 | Dynamin-1 | 4.58[8] | Competitive with GTP | |

| Quinones | Quinone 45 | Dynamin-1 | 11.1[9] | - |

| Quinone 49 | Dynamin-1 | 10.6[9] | - | |

| Phenothiazines | Trifluoperazine | Dynamin-1 | 2.6[10] | Lipid competitive |

| MiTMABs | MiTMAB | Dynamin-1 | 3.1-5.79[11] | PH domain (lipid) competitive |

| Dynoles | Dynole 34-2 | Dynamin-1 | 1.3[12] | Allosteric |

Table 2: Inhibition of Endocytosis in Cellular Assays

| Inhibitor Class | Compound | Assay | IC50 (µM) |

| Dynasore Derivatives | DD-6 | Transferrin Uptake | 4.00[3] |

| DD-11 | Transferrin Uptake | 2.63[3] | |

| Iminodyns | Iminodyn-22 | Receptor Mediated Endocytosis (RME) | 10.7[7] |

| Iminodyn-22 | Synaptic Vesicle Endocytosis (SVE) | 99.5[7] | |

| Pthaladyns | Pthaladyn-23 | Synaptic Vesicle Endocytosis (SVE) | 12.9[8] |

| Quinones | Quinone 45 | Clathrin-Mediated Endocytosis (CME) | 36[9] |

| Bis-Tyrphostins (Prodrug) | Propionic ester 4 | Endocytosis | ~8[6] |

Experimental Protocols

Protocol 1: Representative Synthesis of a Dynamin Inhibitor Scaffold from this compound

This protocol describes a hypothetical, yet plausible, synthetic route to a bis-amide derivative, a scaffold present in some known dynamin inhibitors, starting from this compound.

Step 1: Oxidation of this compound to 3-Aminobenzaldehyde (B158843)

-

Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM).

-

Add an oxidizing agent, for example, manganese dioxide (MnO2, 5-10 eq.), in portions.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO2.

-

Wash the Celite pad with additional DCM.

-

Concentrate the filtrate under reduced pressure to yield crude 3-aminobenzaldehyde, which can be purified by column chromatography.

Step 2: Amide Coupling with a Dicarboxylic Acid

-

Dissolve 3-aminobenzaldehyde (2.2 eq.) and a dicarboxylic acid (e.g., succinic acid, 1 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU, 2.2 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 4 eq.).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-